molecular formula C13H19ClN2O B568765 N-4-Piperidylacetanilide Hydrochloride CAS No. 22352-82-5

N-4-Piperidylacetanilide Hydrochloride

Cat. No. B568765
CAS RN: 22352-82-5
M. Wt: 254.758
InChI Key: STFZXAYAYBMUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-4-Piperidylacetanilide Hydrochloride (PAH) is an organic compound that has been used in a variety of scientific research applications. PAH is a derivative of piperidine, an organic compound commonly used in the synthesis of pharmaceuticals, and is a white crystalline solid with a melting point of 97-99°C. PAH has been used in the synthesis of a variety of compounds, including quinoline derivatives, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

  • Analgesic Potential : A series of compounds related to N-4-Piperidylacetanilide Hydrochloride were prepared for testing as potential analgesics. These compounds, including piperidinoacetanilide hydrochlorides, were studied for their structure and analgesic properties (Stubbins & Soine, 1966).

  • Antiarrhythmic Activity : Some derivatives of N-4-Piperidylacetanilide Hydrochloride, such as hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane (niferidyl), have been synthesized and studied for their antiarrhythmic activity. Niferidyl was selected for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).

  • Growth Regulating and Chlorophyllase Inhibition : Piperidinoacetanilide hydrochlorides, including N-methyl-piperidinoacetanilide iodides, have been studied for their influence on chlorophyll degradation and chlorophyllase activity in radish and barley leaves. These compounds showed significant activity in retarding chlorophyll degradation and inhibiting chlorophyllase activity (Karanov et al., 1980).

  • Anti-Acetylcholinesterase Activity : N-4-Piperidylacetanilide Hydrochloride derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant inhibitory effects on AChE, making them potential candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

  • Energy Expenditure Stimulation : N-methyl 3-hydroxymethyl piperidine derivatives, including hydrochloride salts, have been studied for their thermogenic effects. These compounds showed an increase in energy expenditure by increasing resting oxygen consumption and reducing body weight gain and food intake in rats (Massicot et al., 1985).

  • Antidementia Agent Development : N-4-Piperidylacetanilide Hydrochloride derivatives have been explored as potential antidementia agents. Studies have shown that these compounds can facilitate hippocampal neurotransmission, which may be beneficial in enhancing memory and cognitive functions (Matsuyama et al., 2000).

properties

IUPAC Name

N-phenyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFZXAYAYBMUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201038274
Record name Acetyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-Piperidylacetanilide Hydrochloride

CAS RN

22352-82-5
Record name Acetyl norfentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.